![molecular formula C17H12ClN3OS B2727139 N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-cyanobenzamide CAS No. 868369-41-9](/img/structure/B2727139.png)
N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-cyanobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-cyanobenzamide, also known as Cisplatin, is a widely used anticancer drug that has been used for the treatment of various types of cancers such as lung, bladder, testicular, ovarian, and cervical cancer. It was first discovered in the 1960s and has since been used in clinical practice due to its high efficacy in treating cancer.
Scientific Research Applications
Synthesis and Pharmacological Evaluation
Research into benzothiazole derivatives reveals their significance in medicinal chemistry, particularly in the design of compounds with potential pharmacological effects. A study on 4-thiazolidinone derivatives highlighted the synthesis of compounds that show considerable anticonvulsant activity, implicating the potential of benzothiazole compounds in neurological research (Faizi et al., 2017).
Anticancer Properties
Another avenue of research is the exploration of benzothiazole derivatives as anticancer agents. For instance, pro-apoptotic indapamide derivatives were synthesized for evaluation against melanoma cell lines, highlighting the potential of such compounds in cancer treatment research (Yılmaz et al., 2015).
Antimicrobial Activity
The antimicrobial properties of benzothiazole compounds have also been a focus. A study involving microwave-induced synthesis of fluorobenzamides containing thiazole demonstrated significant antimicrobial activity, suggesting the relevance of benzothiazole derivatives in combating microbial infections (Desai et al., 2013).
Safety and Hazards
properties
IUPAC Name |
N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-cyanobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3OS/c1-10-3-8-13(18)15-14(10)21(2)17(23-15)20-16(22)12-6-4-11(9-19)5-7-12/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNUSZKQRYQHSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=NC(=O)C3=CC=C(C=C3)C#N)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-cyanobenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.